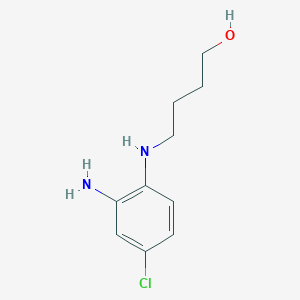
4-((2-Amino-4-chlorophenyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Amino-4-chlorophenyl)amino]-1-butanol is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-chlorophenyl)amino]-1-butanol typically involves the reaction of 2-amino-4-chlorophenol with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Amino-4-chlorophenyl)amino]-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Aplicaciones Científicas De Investigación
4-[(2-Amino-4-chlorophenyl)amino]-1-butanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Amino-4-chlorophenyl)amino]-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or metabolic pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chlorobenzyl alcohol
- 2-Amino-4-(4-chlorophenyl)thiazole
Uniqueness
4-[(2-Amino-4-chlorophenyl)amino]-1-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
4-(2-amino-4-chloroanilino)butan-1-ol |
InChI |
InChI=1S/C10H15ClN2O/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-14/h3-4,7,13-14H,1-2,5-6,12H2 |
Clave InChI |
CHLSCMAXEBZMKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


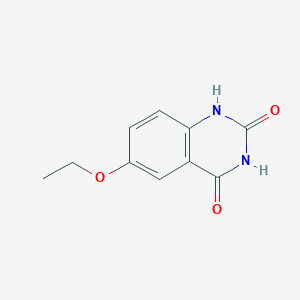
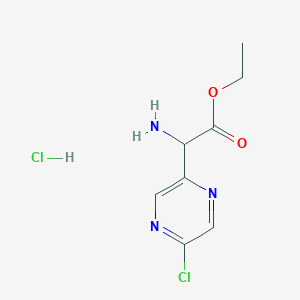

![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)


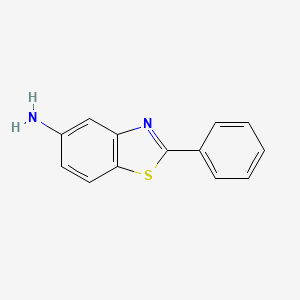

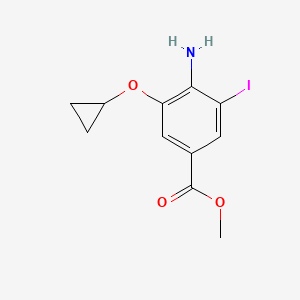
![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
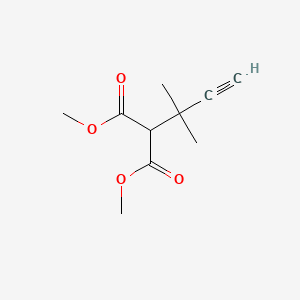

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)
